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Introduction

2-Hydroxy-4-methylpyrimidine is a heterocyclic organic compound with a pyrimidine core, a

structure of significant interest in medicinal chemistry and drug development due to its

presence in various biologically active molecules.[1] As with any chemical entity intended for

potential therapeutic or industrial use, a thorough understanding of its toxicological profile is

paramount for ensuring human and environmental safety. This technical guide provides a

comprehensive overview of the currently known toxicological data for 2-Hydroxy-4-
methylpyrimidine and, more importantly, outlines a systematic approach for establishing a

complete preliminary toxicology profile. This document is intended for researchers, scientists,

and drug development professionals, offering a framework for the rational and methodologically

sound toxicological assessment of this compound.

While specific experimental toxicology data for 2-Hydroxy-4-methylpyrimidine is limited in the

public domain, this guide will leverage available information on its hydrochloride salt, general

principles of pyrimidine analog toxicology, and established regulatory guidelines to provide a

predictive profile and a clear roadmap for necessary experimental work.
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A foundational understanding of a compound's physicochemical properties is essential for

interpreting toxicological data and for designing appropriate studies. 2-Hydroxy-4-
methylpyrimidine hydrochloride, a common salt form, is a yellow to orange powder.

Table 1: Physicochemical and Hazard Information for 2-Hydroxy-4-methylpyrimidine
Hydrochloride

Property Value/Information Source

CAS Number 5348-51-6

Molecular Formula C₅H₆N₂O · HCl

Molecular Weight 146.57 g/mol

Appearance Yellow to orange powder

GHS Hazard Classifications

Skin Irritation (Category 2),

Serious Eye Irritation

(Category 2), Specific Target

Organ Toxicity – Single

Exposure (Category 3,

Respiratory system)

[1]

Hazard Statements

H315: Causes skin irritation,

H319: Causes serious eye

irritation, H335: May cause

respiratory irritation

[1]

Precautionary Statements

P261, P264, P271, P280,

P302+P352,

P305+P351+P338

[2]

The existing hazard classifications indicate that 2-Hydroxy-4-methylpyrimidine hydrochloride

is an irritant upon direct contact and may affect the respiratory system following a single

exposure.[1] This information is critical for handling the compound safely in a laboratory setting

but does not provide insight into its systemic, long-term, or specialized toxicities.
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Predictive Toxicology: Insights from Pyrimidine
Analogs
Many pyrimidine analogs exert their biological effects, including toxicity, by interfering with

nucleic acid (DNA and RNA) synthesis.[3] These compounds can act as antimetabolites, where

they are structurally similar enough to natural pyrimidines to be taken up by cells and

participate in metabolic pathways.[4][5]

General Mechanism of Action and Potential for Toxicity
The primary mechanism of toxicity for many pyrimidine analogs involves their intracellular

conversion to nucleotide analogs. These analogs can then inhibit critical enzymes involved in

DNA and RNA synthesis, leading to DNA damage and the induction of apoptosis (programmed

cell death).[5] Because these processes are fundamental to all proliferating cells, a lack of

selective toxicity between cancerous and non-cancerous cells can be a significant challenge.[3]

It is plausible that 2-Hydroxy-4-methylpyrimidine, if it enters cells and is metabolized, could

interfere with pyrimidine metabolic pathways. The extent of this interference and the resulting

toxicity would depend on several factors, including its uptake into cells, its affinity for metabolic

enzymes, and the stability of its metabolites.

A Methodological Approach to Establishing a
Preliminary Toxicology Profile
Given the absence of comprehensive data, a structured experimental approach is necessary.

The following sections detail the recommended studies, grounded in internationally recognized

OECD (Organisation for Economic Co-operation and Development) guidelines, to build a

robust preliminary toxicology profile for 2-Hydroxy-4-methylpyrimidine.

Acute Toxicity Assessment
The initial step in toxicological evaluation is to determine the acute toxicity, which describes the

adverse effects of a substance that result either from a single exposure or from multiple

exposures in a short period of time (usually 24 hours).[6]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)
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This method is a statistically efficient way to estimate the median lethal dose (LD50), which is

the dose expected to cause death in 50% of the test animals.[7][8]

Test System: Healthy, young adult rodents (rats or mice), typically of a single sex (usually

females), are used.[7]

Dose Administration: The test substance is administered orally by gavage.[9] The volume

should generally not exceed 1 ml/100 g of body weight for non-aqueous solutions.[6]

Dose Progression: The test begins with a dose estimated to be just below the LD50. Animals

are dosed one at a time. If an animal survives, the dose for the next animal is increased by a

specific factor. If an animal dies, the dose for the next animal is decreased.[7]

Observation Period: Animals are observed for at least 14 days after dosing for signs of

toxicity and mortality.[7]

Endpoints: Mortality, time to death, clinical signs of toxicity (e.g., changes in skin, fur, eyes,

and behavior), and body weight changes are recorded.[7]
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Caption: Workflow for Acute Oral Toxicity Testing (OECD 425).

Genotoxicity Assessment
Genotoxicity testing is crucial for identifying substances that can cause genetic alterations.[10]

A standard battery of tests is typically required to assess different genotoxic endpoints.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds.[11][12] It uses several strains of bacteria that are unable to synthesize a specific

amino acid (e.g., histidine) and measures the ability of the test substance to cause mutations

that restore the bacteria's ability to produce that amino acid.[11][13]
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Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing

mutations are used.[14]

Metabolic Activation: The test is conducted both with and without an exogenous metabolic

activation system (e.g., rat liver S9 fraction) to mimic mammalian metabolism, as some

chemicals only become mutagenic after being metabolized.[14]

Procedure: The bacterial strains are exposed to various concentrations of 2-Hydroxy-4-
methylpyrimidine on a histidine-free medium.[11]

Endpoint: A positive result is indicated by a significant, dose-related increase in the number

of revertant colonies compared to the negative control.[14]
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Caption: Workflow of the Ames Test for Mutagenicity.
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Further In Vivo Genotoxicity Testing

If the Ames test or other in vitro assays are positive, in vivo studies are necessary to determine

if the genotoxic effects are expressed in a whole animal.[15]

In Vivo Micronucleus Test (OECD Guideline 474): This test assesses chromosomal damage

by measuring the formation of micronuclei in erythrocytes.

In Vivo Comet Assay (OECD Guideline 489): This assay detects DNA strand breaks in

individual cells from various tissues.[16]

Repeated Dose Toxicity Assessment
Repeated dose toxicity studies are essential for evaluating the effects of a substance following

prolonged exposure.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)

Test System: Rodents (usually rats) are used.

Dose Administration: The test substance is administered daily by gavage for 28 days.

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food

consumption are monitored weekly.

Endpoints: At the end of the study, blood samples are collected for hematology and clinical

chemistry analysis. Organs are weighed, and a full histopathological examination is

performed. The No-Observed-Adverse-Effect-Level (NOAEL) is determined.

Reproductive and Developmental Toxicity Screening
These studies are designed to identify any adverse effects on reproductive function and the

development of offspring.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD Guideline

421)
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This screening test provides initial information on potential reproductive and developmental

effects.[17]

Test System: Male and female rats are used.

Dose Administration: Males are dosed for a minimum of four weeks, and females are dosed

throughout the study (before mating, during pregnancy, and during lactation).[18]

Mating: Animals are mated to produce an F1 generation.

Endpoints: Effects on mating performance, fertility, pregnancy outcomes, maternal behavior,

and the growth and development of the offspring are evaluated.[17][18]

Carcinogenicity Assessment
Long-term carcinogenicity studies are typically required if there are concerns from genotoxicity

data, structure-activity relationships, or findings from repeated dose toxicity studies. A full

carcinogenicity bioassay, as exemplified by the National Toxicology Program (NTP) studies on

compounds like 2-Hydroxy-4-methoxybenzophenone, would involve exposing animals (rats

and mice) to the compound for two years and then evaluating tumor incidence.[19][20]

Conclusion and Future Directions
The current toxicological profile of 2-Hydroxy-4-methylpyrimidine is incomplete. Based on the

GHS classification of its hydrochloride salt, it should be handled as a skin, eye, and respiratory

irritant.[1] The potential for systemic toxicity, genotoxicity, and reproductive toxicity remains to

be determined through rigorous experimental evaluation.

This guide provides a comprehensive framework for conducting a preliminary toxicology

assessment of 2-Hydroxy-4-methylpyrimidine, grounded in established OECD guidelines.

The successful execution of these studies will enable a thorough characterization of its

toxicological properties, which is a critical step in the safety assessment and potential future

development of this compound. The data generated will be essential for informed decision-

making by researchers and regulatory agencies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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